syn-Chrysene-1,2-diol-3,4-epoxide
Description
Structure
3D Structure
Properties
CAS No. |
64920-33-8 |
|---|---|
Molecular Formula |
C18H14O3 |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
(3S,5R,6S,7R)-4-oxapentacyclo[9.8.0.02,8.03,5.012,17]nonadeca-1(11),2(8),9,12,14,16,18-heptaene-6,7-diol |
InChI |
InChI=1S/C18H14O3/c19-15-13-8-7-11-10-4-2-1-3-9(10)5-6-12(11)14(13)17-18(21-17)16(15)20/h1-8,15-20H/t15-,16+,17+,18-/m1/s1 |
InChI Key |
KPTYXJLOWLVCMU-VSZNYVQBSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3[C@H]5[C@H](O5)[C@H]([C@@H]4O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C5C(O5)C(C4O)O |
Origin of Product |
United States |
Chemical Synthesis and Derivatization for Mechanistic Investigations
Synthetic Routes to syn-Chrysene-1,2-diol-3,4-epoxide
The synthesis of this compound is a challenging task that requires precise control of stereochemistry. The general strategy involves the synthesis of a precursor, trans-1,2-dihydroxy-1,2-dihydrochrysene, followed by stereoselective epoxidation.
The synthesis of the key precursor, trans-1,2-dihydroxy-1,2-dihydrochrysene, can be achieved through several multistep routes starting from chrysene (B1668918) or a suitable derivative. One common approach involves the dihydroxylation of chrysene or a precursor alkene. Methods for dihydroxylation include using osmium tetroxide or other oxidizing agents to introduce the two hydroxyl groups in a trans configuration.
Once the trans-1,2-dihydroxy-1,2-dihydrochrysene is obtained, the next critical step is the stereoselective epoxidation of the 3,4-double bond to yield the syn-epoxide. The stereochemical outcome of the epoxidation (i.e., formation of the syn or anti diastereomer) is influenced by the directing effect of the adjacent hydroxyl groups. The use of specific epoxidizing agents and reaction conditions can favor the formation of the syn isomer, where the epoxide oxygen is on the same face as the benzylic hydroxyl group. Peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA) are commonly employed for this transformation.
A general synthetic scheme is outlined below:
| Step | Reaction | Reagents and Conditions | Product |
| 1 | Dihydroxylation | OsO₄, NMO or other dihydroxylation reagents | trans-1,2-dihydroxy-1,2-dihydrochrysene |
| 2 | Epoxidation | m-CPBA or other peroxy acids | This compound and anti-Chrysene-1,2-diol-3,4-epoxide |
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It is important to note that the epoxidation step often yields a mixture of syn and anti diastereomers, which then requires careful separation, typically by chromatographic techniques such as high-performance liquid chromatography (HPLC).
To investigate the structure-activity relationships (SAR) of chrysene diol epoxides, it is essential to synthesize various stereoisomers and analogs. This includes the synthesis of the individual enantiomers of this compound and the preparation of derivatives with substituents on the aromatic ring.
The synthesis of enantiomerically pure diol epoxides typically starts from an enantiomerically resolved precursor. For instance, the enantioselective synthesis of (-)-(1R,2R)-1,2-dihydrochrysene-1,2-diol has been reported, which can then be used to produce the corresponding optically active syn-diol epoxide researchgate.net.
Furthermore, analogs with substituents, such as methyl groups, on the chrysene ring system are synthesized to probe the effects of steric and electronic factors on biological activity. For example, studies on 5-alkyl-substituted anti-chrysene-1,2-diol-3,4-epoxides have provided insights into how substitution in the bay region affects mutagenicity nih.gov. Similar strategies can be applied to prepare a series of syn-chrysene diol epoxide analogs for comprehensive SAR studies. The synthesis of these analogs generally involves starting with the appropriately substituted chrysene precursor and following similar multi-step synthetic routes as for the parent compound.
| Compound | Type | Purpose in SAR Studies |
| (+)-syn-Chrysene-1,2-diol-3,4-epoxide | Enantiomer | Investigate stereospecificity of biological interactions |
| (-)-syn-Chrysene-1,2-diol-3,4-epoxide | Enantiomer | Investigate stereospecificity of biological interactions |
| 5-Methyl-syn-chrysene-1,2-diol-3,4-epoxide | Alkylated Analog | Study the effect of bay-region substitution on activity |
| Fluoro-substituted syn-chrysene diol epoxides | Halogenated Analog | Probe electronic effects on reactivity and metabolism |
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Isotopic Labeling for Metabolic Pathway Tracing and Analytical Quantification
Isotopically labeled standards are indispensable tools for tracing metabolic pathways and for accurate quantification of metabolites in biological samples using techniques like mass spectrometry. The synthesis of isotopically labeled this compound can be achieved by incorporating stable isotopes such as deuterium (²H or D) or carbon-13 (¹³C) into the molecule.
The introduction of isotopic labels is typically performed early in the synthetic sequence to ensure high incorporation efficiency. For carbon-13 labeling, ¹³C-enriched starting materials can be used in the construction of the chrysene ring system. For instance, synthetic routes for ¹³C-labeled dibenzo[def,p]chrysene and its diol epoxide metabolites have been developed, which can be adapted for chrysene nih.govacs.org.
Deuterium labeling can be achieved through various methods, including the use of deuterated reagents or through hydrogen-deuterium exchange reactions on a suitable precursor. These labeled compounds serve as internal standards in quantitative mass spectrometry-based assays, allowing for the precise measurement of the corresponding unlabeled metabolite in complex biological matrices.
| Isotope | Labeling Strategy | Application |
| ¹³C | Incorporation of ¹³C-labeled building blocks during synthesis | Internal standard for LC-MS/MS quantification |
| ²H (D) | H-D exchange reactions or use of deuterated reagents | Metabolic tracer and internal standard |
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Advanced Analytical Methodologies for Detection and Structural Elucidation
Chromatographic Separation Techniques
Chromatography is fundamental to isolating the compound of interest from complex biological matrices. The choice of technique depends on the specific properties of the target analyte, such as polarity, volatility, and stereochemistry.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for analyzing non-volatile metabolites and adducts of chrysene (B1668918). Normal-phase HPLC has been successfully used to isolate various chrysene epoxides, including the 1,2-, 3,4-, and 5,6-epoxides, from mixtures of metabolic products. nih.gov
For the analysis of adducts, reversed-phase HPLC, often using a C18 column, is frequently employed. For instance, in the analysis of human blood samples, polycyclic aromatic alcohols generated from the enzymatic digestion of hemoglobin adducts were separated by C18 HPLC. nih.gov This step is crucial for purifying the analytes before further spectroscopic analysis. nih.gov Similarly, HPLC is used to separate glutathione (B108866) conjugates of chrysene diol epoxides, allowing for their characterization. nih.gov The combination of HPLC with sensitive detection methods like fluorescence spectrophotometry enables the examination of these conjugates. nih.gov
| Analyte | HPLC Mode | Stationary Phase | Application | Reference |
|---|---|---|---|---|
| Chrysene Epoxides (1,2-, 3,4-, 5,6-) | Normal Phase | Not Specified | Isolation from in vitro metabolism products | nih.gov |
| Tetrahydrotetrols (from Hemoglobin Adducts) | Reversed Phase | C18 | Separation of digested human globin samples | nih.gov |
| Glutathione Conjugates | Reversed Phase | Not Specified | Separation of conjugates formed from diol epoxides | nih.gov |
Chrysene diol epoxides are chiral molecules, meaning they exist as non-superimposable mirror images called enantiomers. ontosight.aisigmaaldrich.com Since enantiomers can have different biological activities, their separation and quantification are critical. Chiral phase HPLC is the primary method for this purpose, utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing them to be separated. sigmaaldrich.comsigmaaldrich.com
Researchers have successfully resolved the enantiomers of chrysene 1,2-epoxide and 3,4-epoxide using chiral stationary phase HPLC. nih.gov However, a significant analytical challenge is that these specific non-K-region epoxides can racemize (interconvert between enantiomeric forms) rapidly at room temperature, which complicates the direct determination of their metabolic enantiomeric composition. nih.gov
While diol epoxides and their direct metabolites are generally not volatile enough for direct gas chromatography (GC) analysis, GC becomes a powerful tool when analyzing their more volatile derivatives. A key application is the analysis of tetrols, which are formed by the hydrolysis of diol epoxide adducts. In a study on human hemoglobin adducts, HPLC fractions were collected and subsequently analyzed by gas chromatography-mass spectrometry (GC-MS). nih.gov This "hyphenated" approach leverages the separation power of HPLC for initial purification and the high resolution and sensitivity of GC for the final analysis of the thermally stable and volatile derivatives. nih.gov
Mass Spectrometry (MS) Applications
Mass spectrometry is an indispensable tool for the structural confirmation of metabolites and adducts due to its ability to provide precise mass-to-charge ratio information, which helps in determining the elemental composition and structure of molecules.
MS is used in conjunction with chromatography to confirm the identity of isolated chrysene metabolites. Following separation by HPLC, chrysene epoxides have been characterized by mass spectral analysis. nih.gov This technique was also crucial in identifying the specific products formed after the hydrolysis of hemoglobin adducts. Gas chromatographic-mass spectral analysis of HPLC fractions confirmed the presence of r-1,t-2,t-3,c-4-tetrahydroxy-1,2,3,4-tetrahydrochrysene, which is the hydrolysis product of a chrysene diol epoxide adduct. nih.gov
The covalent binding of diol epoxides to macromolecules like proteins and DNA forms adducts, which are considered critical events in chemical carcinogenesis. ontosight.ai Specialized MS and labeling techniques are required to detect these low-abundance adducts.
Protein Adducts: The characterization of chrysene diol epoxide adducts with hemoglobin has been accomplished using a combination of HPLC separation and GC-MS analysis. nih.gov This method provides definitive structural evidence for the presence of these adducts in biological samples. nih.gov
DNA Adducts: The ³²P-postlabeling assay is an ultrasensitive method for detecting DNA adducts, capable of identifying as few as one adduct in 10⁹-10¹⁰ normal nucleotides. nih.govnih.gov The procedure involves the enzymatic digestion of DNA to nucleotides, followed by the enrichment of adducts, and then labeling the adducts with a radioactive ³²P phosphate (B84403) group from [γ-³²P]ATP. nih.gov The radiolabeled adducts are then separated for detection and quantification, typically using thin-layer chromatography (TLC) or HPLC. nih.govacs.org
A study comparing the mutagenic potential of chrysene diol epoxide isomers in hamster cells used ³²P-postlabeling analysis to determine the levels of DNA adducts formed by each compound, including syn-chrysene-1,2-diol-3,4-oxide. nih.gov This allowed researchers to correlate the number of adducts formed with the observed mutagenic activity. nih.gov
| Compound | Relative Mutagenic Potency | Adduct Detection Method | Key Finding | Reference |
|---|---|---|---|---|
| anti-chrysene-1,2-diol-3,4-oxide | ~10x more active than syn-isomer | ³²P-postlabeling | Differences in mutagenic potential are linked to the conformation of the DNA adducts formed by syn- and anti-isomers. | nih.gov |
| syn-chrysene-1,2-diol-3,4-oxide | Several times more active than K-region epoxide | ³²P-postlabeling |
Spectroscopic Methods for Confirmation (e.g., UV-Vis Fluorescence for chromophores)
Spectroscopic techniques, particularly Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy, are indispensable tools for the confirmation of the structural integrity of chrysene metabolites like syn-Chrysene-1,2-diol-3,4-epoxide. These methods are highly sensitive to the electronic structure of the molecule, providing key information about the aromatic chromophore, which is the fundamental light-absorbing and emitting unit.
The characteristic UV-Vis absorption and fluorescence emission spectra of these compounds arise from the extensive π-electron system of the chrysene core. The addition of diol and epoxide functional groups to the saturated bay-region of the chrysene molecule modifies the electronic environment of the chromophore, leading to distinct shifts in the spectral bands compared to the parent hydrocarbon, chrysene. These spectral signatures serve as a fingerprint for identification and confirmation.
UV-Visible Spectroscopy
UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. The absorption maxima (λmax) are characteristic of the electronic transitions within the chromophore. For polycyclic aromatic hydrocarbons (PAHs) and their derivatives, the spectra typically show a series of absorption bands. The saturation of one of the benzene (B151609) rings to form the diol epoxide, as in this compound, results in a spectrum that retains the general phenanthrenic character of the chrysene aromatic system but with notable differences. Research on the adducts of the related syn-5-methylchrysene 1,2-dihydrodiol 3,4-epoxide has utilized UV spectrophotometry for characterization. nih.gov While specific spectral data for this compound is detailed in specialized literature, the general principle involves comparing the observed spectrum to that of known standards and related chrysene metabolites.
Fluorescence Spectroscopy
Fluorescence spectroscopy is another powerful technique used for the confirmation of these compounds. It involves the excitation of a molecule at a specific wavelength and the detection of the emitted light at a longer wavelength. The parent compound, chrysene, is known to be fluorescent. nist.gov The introduction of the diol and epoxide groups alters the fluorescence properties. Studies on chrysene metabolites in biological samples have utilized fluorescence for detection, with specific excitation and emission wavelengths being key to identifying the class of compounds. nih.gov For instance, a method for screening chrysene metabolites in fish bile identified an optimal excitation/emission wavelength pair of 272/374 nm. nih.gov The fluorescence spectra, much like the UV-Vis spectra, provide a characteristic profile that aids in the confirmation of the compound's identity.
The table below provides the spectroscopic data for the parent compound, chrysene, for reference.
| Compound | Solvent | Excitation Maximum (nm) | Emission Maximum (nm) |
|---|---|---|---|
| Chrysene | Ethanol | 344 | 380 |
The structural and stereochemical arrangement of the diol and epoxide groups in isomers like syn- and anti-Chrysene-1,2-diol-3,4-epoxide influences their interaction with biological macromolecules and also subtly affects their spectroscopic properties. researchgate.net These differences, though sometimes minor, can be critical for distinguishing between isomers when coupled with high-resolution separation techniques.
Enzymatic Biotransformation and Metabolic Activation Pathways of Chrysene to Syn Chrysene 1,2 Diol 3,4 Epoxide
Initial Chrysene (B1668918) Oxidation by Cytochrome P450 Enzymes (CYPs)
The initial and rate-limiting step in the metabolic activation of chrysene is its oxidation by cytochrome P450 (CYP) enzymes. nih.gov These heme-containing monooxygenases introduce an oxygen atom into the chrysene molecule, forming an epoxide. nih.govnih.gov This reaction increases the water solubility of the compound, preparing it for further metabolism. asm.org The expression of these enzymes can be induced by exposure to PAHs, which can influence an individual's susceptibility to the harmful effects of these chemicals. nih.govnih.gov
Role of CYP1A1 and CYP1B1 Isoforms
Two specific CYP isoforms, CYP1A1 and CYP1B1, are paramount in the metabolic activation of PAHs like chrysene. nih.govresearchgate.net While CYP1A1 was historically considered the primary enzyme responsible for PAH activation, recent research has highlighted the significant role of CYP1B1. nih.gov Both enzymes convert PAHs into intermediate epoxides. researchgate.net Studies have shown that the expression levels of both CYP1A1 and CYP1B1 are significantly increased in the presence of chrysene. nih.govbohrium.com This induction is mediated by the aryl hydrocarbon receptor (AhR). nih.gov The relative contribution of each isoform can vary, but both are crucial for the subsequent formation of diol epoxides. nih.govresearchgate.net
Stereoselective Epoxidation
The epoxidation of chrysene by CYP enzymes is a stereoselective process, meaning that specific stereoisomers of the epoxides are preferentially formed. nih.gov The orientation of the epoxide ring relative to the plane of the chrysene molecule is a critical factor determining the ultimate carcinogenicity of the resulting diol epoxide. ontosight.ai The initial epoxidation can occur at different positions on the chrysene molecule, including the K-region (5,6-epoxide) and the non-K-region (1,2- and 3,4-epoxides). nih.gov The formation of these different epoxides is influenced by the specific CYP isozymes present. nih.gov For instance, liver microsomes from rats treated with 3-methylcholanthrene, an inducer of CYP1A1, predominantly produce the (5R,6S)-enantiomer of the chrysene 5,6-epoxide. nih.gov
Epoxide Hydrolase-Mediated Dihydrodiol Formation (e.g., Chrysene-1,2-dihydrodiol)
Following the initial epoxidation, the resulting chrysene epoxides are substrates for microsomal epoxide hydrolase (mEH). nih.govnih.gov This enzyme catalyzes the hydration of the epoxide ring, opening it to form a trans-dihydrodiol. nih.govnih.gov For example, chrysene-1,2-epoxide is converted to chrysene-1,2-dihydrodiol. nih.gov This hydration step is a critical detoxification pathway for many xenobiotic epoxides. nih.gov However, in the context of PAH metabolism, it is also a necessary step in the pathway leading to the formation of the ultimate carcinogenic diol epoxides. researchgate.net The action of epoxide hydrolase is stereospecific, with the water molecule attacking a specific carbon atom of the epoxide ring, leading to the formation of a specific dihydrodiol isomer. nih.gov
Second Oxidation Step to Diol Epoxide Formation (e.g., syn-Chrysene-1,2-diol-3,4-epoxide)
The dihydrodiol metabolites, such as chrysene-1,2-dihydrodiol, undergo a second oxidation step, also catalyzed by CYP enzymes, to form a diol epoxide. researchgate.net This is the final and critical step in the metabolic activation of chrysene. The epoxide ring is formed on the same face of the molecule as the hydroxyl groups from the dihydrodiol, resulting in a syn-diastereomer, or on the opposite face, resulting in an anti-diastereomer. The formation of this compound is a key event in the carcinogenic process, as this reactive molecule can covalently bind to DNA, forming adducts that can lead to mutations and the initiation of cancer. ontosight.aiontosight.ai
Formation of Hydroxylated Diol Epoxides (Triol-Epoxides) (e.g., 9-hydroxychrysene-1,2-diol-3,4-oxide)
Further metabolism of chrysene can lead to the formation of hydroxylated diol epoxides, also known as triol-epoxides. nih.gov For example, the metabolic activation of chrysene in mouse skin can involve the formation of 9-hydroxy-r-1,t-2-dihydroxy-t-3,4-oxy-1,2,3,4-tetrahydrochrysene (anti-9-OH-chrysene-1,2-diol 3,4-oxide). nih.gov This metabolite is formed from the further oxidation of chrysene-1,2-diol. nih.gov Evidence suggests that anti-chrysene-1,2-diol 3,4-oxide can be metabolized by rat liver microsomal systems to this triol-epoxide. nih.gov These triol-epoxides are also reactive and can form DNA adducts. nih.gov
Consideration of "Reverse Diol Epoxide" Pathways and Isomers (e.g., from Chrysene-3,4-diol)
In addition to the primary "bay-region" diol epoxide pathway, which involves the formation of chrysene-1,2-diol, an alternative "reverse diol epoxide" pathway exists. This pathway originates from the metabolism of chrysene-3,4-diol, another major metabolite of chrysene. nih.gov Chrysene-3,4-diol is further metabolized by liver enzymes to form syn- and anti-chrysene-3,4-diol-1,2-oxides, termed "reverse diol epoxides". nih.gov These reverse diol epoxides have been shown to be potent mutagens in certain bacterial strains. nih.gov Unlike the bay-region diol epoxides, the reverse diol epoxides of chrysene are inactivated by microsomal epoxide hydrolase. nih.gov
Molecular Interactions with Deoxyribonucleic Acid: Adduct Formation and Consequences
Covalent DNA Adduction by syn-Chrysene-1,2-diol-3,4-epoxide
This compound is known to form covalent adducts with DNA, a process initiated by the opening of its epoxide ring and the formation of a bond with a DNA base. This process is a key step in the mutagenic and carcinogenic activity of its parent compound, chrysene (B1668918). The reactivity of this diol epoxide leads to the formation of stable adducts that can disrupt normal cellular processes.
Research has shown that this compound preferentially forms adducts with guanine (B1146940) and adenine (B156593) residues in DNA. The primary sites of adduction are the exocyclic amino groups of these purine (B94841) bases. Specifically, the C4-position of the chrysene moiety forms a covalent bond with the N2-position of guanine and the N6-position of adenine.
Studies comparing the reactivity with deoxyguanosine and deoxyadenosine (B7792050) have revealed that guanine is the preferred target. The major adducts formed are with deoxyguanosine, followed by deoxyadenosine. For instance, the reaction of (+)-syn-chrysene-1,2-diol-3,4-epoxide with calf thymus DNA results in the formation of adducts with both guanine and adenine.
The stereochemistry of the diol epoxide plays a crucial role in the structure of the resulting DNA adducts. The syn configuration refers to the epoxide oxygen and the benzylic hydroxyl group being on the same side of the chrysene plane. When this compound reacts with DNA, it can form two stereoisomeric adducts, described as trans and cis addition products, depending on whether the nucleophilic attack by the DNA base occurs from the side opposite to or the same side as the protonated epoxide oxygen, respectively.
Studies have shown that the reaction of the (+)-syn-enantiomer of chrysene-1,2-diol-3,4-epoxide with DNA predominantly results in the formation of a trans adduct with deoxyguanosine. This indicates a specific spatial arrangement between the diol epoxide and the DNA helix that favors this particular stereochemical outcome.
Conformational Changes Induced in DNA by Adducts
The formation of bulky adducts by this compound can cause significant distortions in the DNA double helix. The chrysene moiety can intercalate into the DNA structure or position itself in the minor groove, leading to localized changes in DNA conformation. These structural perturbations can interfere with DNA replication and transcription, and they are often the precursors to mutations if not repaired. The extent and nature of the conformational change depend on the specific adduct and its location within the DNA sequence.
Relevance of Adduct Spectra to Mutagenic Potentials
The type and quantity of DNA adducts formed by this compound are directly related to its mutagenic potential. Different adducts can have varying efficiencies in causing mutations during DNA replication. For example, the major trans-adduct with deoxyguanosine is often implicated as a primary premutagenic lesion. The persistence of these adducts in DNA increases the likelihood of mispairing during replication, leading to point mutations, such as G→T transversions. The spectrum of adducts, therefore, serves as a molecular fingerprint of the exposure and can provide insights into the potential for mutagenesis and carcinogenesis.
Adduct Formation in Cellular and in vivo Models
The formation of this compound-DNA adducts has been observed in various experimental systems, providing evidence for its genotoxic activity in living organisms.
In mouse epidermis, a common model for studying skin carcinogenesis, topical application of chrysene leads to the formation of DNA adducts derived from its diol epoxides. These in vivo studies confirm that the metabolic activation of chrysene to this compound occurs and results in DNA damage in a target tissue for carcinogenicity.
Furthermore, adducts of this diol epoxide have been detected in human hemoglobin. While hemoglobin is not the genetic material, the formation of protein adducts serves as a biomarker of exposure to the reactive metabolite. The presence of these adducts in hemoglobin indicates that this compound has been formed in the body and has been systemically distributed, allowing it to react with macromolecules. This provides a method for monitoring human exposure to chrysene and its carcinogenic metabolites.
Enzymatic Detoxification and Conjugation Mechanisms
Glutathione (B108866) S-Transferase (GST) Catalyzed Detoxification
The conjugation of syn-chrysene-1,2-diol-3,4-epoxide with glutathione (GSH) is a key detoxification route, converting the reactive epoxide into a more water-soluble and excretable GSH conjugate. This reaction is catalyzed by a superfamily of enzymes known as Glutathione S-Transferases (GSTs). The efficiency and stereoselectivity of this process are highly dependent on the specific GST isoforms involved.
Different classes and isoforms of GSTs exhibit marked variations in their ability to detoxify chrysene (B1668918) diol epoxides. The Pi, Alpha, and Mu classes are particularly relevant.
GST Pi Class (GSTP1-1): Human GSTP1-1 is a significant enzyme in the detoxification of polycyclic aromatic hydrocarbon (PAH) diol epoxides. Studies on stereoisomeric bay-region diol epoxides, including those of chrysene, have demonstrated the catalytic activity of this isoform. nih.govdiva-portal.org For syn-diol epoxides of chrysene, the catalytic efficiency is influenced by the specific enantiomer and the genetic variant of the enzyme. nih.govdiva-portal.org
GST Alpha Class (GSTA1-1, GSTA2-2, GSTA3-3): The Alpha class GSTs also play a crucial role. Research on complex diol epoxides indicates that human GSTA1-1 is often the most efficient among the Alpha-class isoforms in conjugating syn-diol epoxides, followed by GSTA3-3 and GSTA2-2. researchgate.netresearchgate.net For example, with the (+)-syn-diol epoxide of dibenzo[a,l]pyrene, a more complex PAH, GSTA1-1 displayed the highest catalytic efficiency, suggesting a similar pattern may hold for other syn-diol epoxides. researchgate.netresearchgate.net In contrast, the GSTA4-4 isoform is often virtually inactive toward these bulky substrates. researchgate.net Generally, the chemically more reactive syn-diastereomers of PAH diol epoxides tend to be better substrates for GSTA1-1 than their corresponding anti-diastereomers.
The table below summarizes the catalytic efficiencies of various GST isoforms with related syn-diol epoxides, illustrating the substrate specificity.
Table 1: Comparative Catalytic Efficiencies (kcat/Km) of GST Isoforms Toward Representative PAH syn-Diol Epoxides
| GST Isoform | Substrate | Catalytic Efficiency (kcat/Km) [mM-1s-1] | Reference |
|---|---|---|---|
| hGSTA1-1 | (+)-syn-Dibenzo[a,l]pyrene DE | 464 | researchgate.netresearchgate.net |
| hGSTA3-3 | (+)-syn-Dibenzo[a,l]pyrene DE | 190 | researchgate.netresearchgate.net |
| hGSTA2-2 | (+)-syn-Dibenzo[a,l]pyrene DE | 30.4 | researchgate.netresearchgate.net |
| hGSTA4-4 | (+)-syn-Dibenzo[a,l]pyrene DE | Virtually inactive | researchgate.net |
Polymorphisms in GST genes can lead to the expression of enzyme variants with different structural and functional properties, which in turn affects an individual's capacity to detoxify carcinogens. The human GSTP1-1 enzyme has several known allelic variants that differ in their catalytic activity toward PAH diol epoxides. nih.govnih.govdocumentsdelivered.com
The most studied variants involve amino acid substitutions at positions 105 and 113. For instance, two common variants have either an isoleucine (Ile) or a valine (Val) at position 105. Research has shown that the GSTP1-1 variant with Val-105 (GSTP1-1/V-105) is up to three times more active in conjugating the syn-diol epoxide enantiomers of chrysene (with R-absolute configuration at the oxiranyl carbon) compared to the variant with Ile-105 (GSTP1-1/I-105). nih.govdiva-portal.org
This difference in activity is linked to the size of the amino acid at position 105, which is part of the substrate-binding site. nih.govdiva-portal.org A correlation exists where the bulkiness of this residue can affect the access and proper positioning of the diol epoxide substrate for conjugation. nih.govdiva-portal.org Interestingly, which variant is more effective depends on the specific structure of the diol epoxide. While the Val-105 variant is more active for syn-chrysene diol epoxides, the Ile-104 variant (the same position, sometimes numbered 104) is more efficient at conjugating the anti-diol epoxides of other PAHs like benzo[g]chrysene. nih.govnih.gov This highlights that the interplay between the enzyme's active site architecture and the substrate's shape is a key determinant of detoxification efficiency. nih.govdocumentsdelivered.com
Microsomal Epoxide Hydrolase in Diol Epoxide Inactivation
Microsomal epoxide hydrolase (mEH, or EPHX1) is a critical enzyme in the metabolism of PAHs. nih.govwikipedia.org However, its primary role concerning diol epoxides is not in their inactivation but rather in their formation. The metabolic pathway leading to a diol epoxide begins with the formation of an initial arene oxide from the parent PAH. mEH catalyzes the hydrolysis of this arene oxide to a trans-dihydrodiol. nih.gov This dihydrodiol is the direct precursor that is then further oxidized by cytochrome P450 enzymes to form the ultimate carcinogenic diol epoxide.
Studies on chrysene metabolism show that mEH hydrates the precursor chrysene 1,2- and 3,4-epoxides to form chrysene-1,2-dihydrodiol, the substrate for the subsequent epoxidation that creates the diol epoxide. nih.gov Furthermore, research using mouse models has demonstrated that mEH is a required enzyme in the bioactivation pathway of other PAHs. nih.gov Mice with a disrupted mEH gene were found to be highly resistant to the carcinogenic effects of 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) because they were unable to produce the necessary diol-epoxide metabolite. nih.gov Therefore, mEH is essential for the bioactivation of PAHs into diol epoxides, rather than serving as a pathway for the inactivation of the resulting this compound.
Characterization of Glutathione Conjugates
The definitive confirmation of GST-catalyzed detoxification is the identification and characterization of the resulting glutathione (GSH) conjugates. The products of the reaction between chrysene diol epoxides and GSH are typically analyzed using high-performance liquid chromatography (HPLC). nih.govnih.gov
In studies involving the related anti-chrysene-1,2-diol-3,4-epoxide, researchers have successfully separated the GSH conjugates from other metabolites using HPLC. nih.govnih.gov The identity of these conjugates can be further confirmed using techniques such as fluorescence spectrophotometry, which leverages the inherent fluorescent properties of the chrysene ring system. nih.gov For more detailed structural elucidation, mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the definitive methods, as they can precisely map the structure of the conjugate and confirm the site of glutathione attachment to the chrysene skeleton. While these methods are standard, specific detailed reports on the full characterization of conjugates from the syn-isomer of chrysene-1,2-diol-3,4-epoxide are less common in the literature compared to its anti-counterpart.
Biological Activities and Genotoxic Endpoints in Research Models
Genotoxicity Assays in Prokaryotic and Eukaryotic Systems
Genotoxicity assays are fundamental in assessing the DNA-damaging capacity of chemical compounds. For syn-chrysene-1,2-diol-3,4-epoxide, these have included bacterial mutagenicity assays and gene mutation assays in mammalian cells.
Bacterial reverse mutation assays, particularly the Ames test using various strains of Salmonella typhimurium, are widely employed to detect point mutations induced by chemical substances. While specific quantitative data for the mutagenicity of this compound in terms of revertants per nanomole is not consistently available across studies, the existing research indicates that it is mutagenic, albeit generally less potent than its anti-isomer.
For instance, studies comparing the mutagenic activities of the four optically pure enantiomers of the chrysene-1,2-diol-3,4-epoxides in S. typhimurium strain TA98 revealed that one of the anti-isomers was significantly more active than the other three isomers, which would include the syn-enantiomers. nih.gov In strain TA100, a different anti-isomer was found to be the most mutagenic. nih.gov This suggests that the stereochemistry of the diol epoxide group profoundly influences its mutagenic potential in bacterial systems.
| Compound | S. typhimurium Strain | Mutagenic Activity (Relative Comparison) |
| This compound | TA98, TA100 | Less active than the most potent anti-isomers. nih.gov |
| anti-Chrysene-1,2-diol-3,4-epoxide | TA98, TA100 | The most mutagenic isomers in these strains. nih.gov |
Note: This table is based on relative comparisons from the cited literature due to the lack of specific revertant/nmol data for the syn-isomer.
In mammalian cell systems, such as the Chinese Hamster V79 cell line, this compound has been shown to induce gene mutations, typically measured by the acquisition of resistance to agents like 6-thioguanine. Consistent with findings in bacterial assays, the syn-isomer is generally less potent than its anti-counterpart in inducing mutations in mammalian cells.
One study reported that the anti-diol-epoxide was approximately 10 times more active in inducing mutations in V79 cells than the syn-diol-epoxide. nih.gov When the mutagenic potential was considered in relation to the level of DNA adducts formed, the anti-diol-epoxide was still found to be more potent. nih.gov This difference in mutagenic potential is attributed to the distinct conformations of the DNA adducts formed by the syn- and anti-isomers. nih.gov
| Compound | Cell Line | Endpoint | Relative Mutagenic Potency |
| This compound | Chinese Hamster V79 | Gene Mutations | Less potent than the anti-isomer. nih.gov |
| anti-Chrysene-1,2-diol-3,4-epoxide | Chinese Hamster V79 | Gene Mutations | Approximately 10 times more active than the syn-isomer. nih.gov |
Cell Transformation Assays (in vitro systems, e.g., M2 mouse prostate cells)
Cell transformation assays measure the ability of a substance to induce neoplastic-like changes in cultured cells, serving as an in vitro model for carcinogenesis. In M2 mouse prostate cells, the transforming potential of chrysene (B1668918) metabolites has been evaluated. While specific quantitative data for this compound is limited, studies on related "reverse" diol-epoxides of chrysene have shown that their potency in inducing transformed foci was similar to that of the syn-diastereomers of the bay-region diol-epoxides of chrysene. nih.gov This suggests that the syn-isomer does possess cell-transforming activity, although it is considered less potent than the corresponding anti-isomer.
| Compound | Cell System | Observed Activity |
| This compound | M2 mouse prostate cells | Induces cell transformation, with potency reportedly similar to reverse diol-epoxides. nih.gov |
SOS Induction in Bacterial Systems (e.g., Escherichia coli)
The SOS response in bacteria like Escherichia coli is a global response to DNA damage, involving the induction of a set of genes that aid in DNA repair and mutagenesis. The SOS chromotest, using strains like E. coli PQ37, can quantify the DNA-damaging potential of a substance. Studies on the "reverse" diol-epoxides of chrysene, which have some similar genotoxic characteristics to the bay-region diol epoxides, showed they were moderately active in inducing the SOS response in E. coli PQ37. nih.gov This suggests that this compound is also likely to be an inducer of the SOS response, although direct quantitative data is scarce.
| Compound | Bacterial System | Endpoint | Observed Activity |
| This compound | Escherichia coli PQ37 | SOS Induction | Expected to be active based on related compounds. nih.gov |
Comparative Analysis of Mutagenic and Transforming Activities with Diastereomers and Related PAHs
The biological activity of this compound is best understood in the context of its stereochemical relationship with its anti-diastereomer and its structural relationship with other PAH diol epoxides.
A consistent finding across multiple experimental systems is that the anti-diastereomer of chrysene-1,2-diol-3,4-epoxide is significantly more mutagenic and carcinogenic than the syn-isomer. nih.govnih.gov This difference is attributed to the conformation of the diol epoxide group. The anti-isomer, where the epoxide oxygen and the benzylic hydroxyl group are on opposite sides of the plane of the hydrocarbon ring, is thought to form more mutagenic DNA adducts than the syn-isomer, where they are on the same side.
In cell transformation assays, the potency of the reverse diol-epoxides of chrysene was found to be similar to that of the syn-diastereomers of the bay-region diol-epoxides of chrysene and 3-hydroxychrysene, but lower than that of their anti-diastereomers. nih.gov This places the transforming activity of this compound at a lower level compared to its more tumorigenic counterparts.
Computational Modeling and Structural Biology of Syn Chrysene 1,2 Diol 3,4 Epoxide Interactions
Molecular Modeling of syn-Chrysene-1,2-diol-3,4-epoxide
Molecular modeling techniques are essential for understanding the three-dimensional structure and conformational dynamics of this compound. These computational methods, which include quantum mechanics and molecular mechanics, allow for the prediction of the molecule's stable conformations and electronic properties, which in turn govern its reactivity.
Quantum mechanical studies on structurally similar fjord region diol epoxides, such as those of benzo[c]phenanthrene, have revealed the existence of multiple local minimum energy structures. These conformations are defined by several key features: the syn or anti relationship between the epoxide oxygen and the benzylic hydroxyl group, the quasi-diaxial or quasi-diequatorial positioning of the hydroxyl groups on the saturated ring, and the "in" or "out" orientation of the epoxide oxygen relative to the distal aromatic ring. nih.gov For syn-diol epoxides, the "in" conformers, where the epoxide oxygen is on the same side as the distal ring, are generally more stable. nih.gov The lowest energy conformations for related syn-diol epoxides have been calculated to be the "in-quasidiequatorial" forms, a finding that aligns with experimental data. nih.gov These computational approaches suggest that stereochemical factors, including the size and geometry of the aromatic system, are major determinants of the preferred conformation. nih.gov
Molecular dynamics (MD) simulations, often employing force fields like CHARMM, are used to study the behavior of these molecules in a biological environment, such as in solution or interacting with DNA. escholarship.org The development of accurate force field parameters, often guided by quantum mechanical calculations, is a critical aspect of these simulations, ensuring that the models realistically represent the physical and chemical properties of the molecule. escholarship.org
Simulation of DNA Adduction Processes and Stereoselective Interactions
The genotoxicity of this compound stems from its ability to form covalent adducts with DNA. ontosight.aiontosight.ai Computational simulations of this process provide a detailed picture of the stereoselective interactions that occur, explaining the observed product distributions from in vitro and in vivo experiments.
When this compound reacts with DNA, the epoxide ring can be opened through either a cis or trans attack by the exocyclic amino groups of deoxyadenosine (B7792050) (dA) or deoxyguanosine (dG). Spectroscopic and computational studies on the closely related syn-5-methylchrysene-1,2-diol-3,4-epoxide have shown that cis opening of the epoxide ring is the predominant pathway in reactions with DNA. nih.gov
NMR data, supported by molecular modeling, indicates that in the resulting adducts, the saturated 1,2,3,4-ring of the chrysene (B1668918) moiety adopts a boat-like conformation. nih.gov In this arrangement, the purine (B94841) base (adenine or guanine) is positioned pseudoaxially. nih.gov While deoxyadenylic acid appears to be more efficient at trapping the diol epoxide in reactions with individual nucleotides, studies with DNA have shown a more extensive reaction with deoxyguanosine residues compared to deoxyadenosine residues. nih.gov
The differences in the conformation of DNA adducts formed by syn- and anti-isomers are believed to be a key factor in their differing mutagenic potentials. uwo.ca Molecular dynamics simulations are a powerful tool for investigating the structural perturbations induced by these adducts within the DNA double helix, offering insights into how these lesions are recognized and processed by the cellular DNA repair machinery. escholarship.org
| Parameter | Observation | Primary Nucleobase Targets | Reference |
|---|---|---|---|
| Epoxide Ring Opening | Predominantly cis-adducts are formed. | Deoxyadenosine (dA), Deoxyguanosine (dG) | nih.gov |
| Adduct Conformation | The chrysene moiety adopts a boat-like conformation with the purine base in a pseudoaxial position. | - | nih.gov |
| DNA Reactivity | More extensive reaction observed with deoxyguanosine residues in DNA. | Deoxyguanosine > Deoxyadenosine | nih.gov |
Docking Studies with Metabolic and Detoxifying Enzymes
The biological fate of this compound is largely determined by its interactions with metabolic and detoxifying enzymes. Docking studies and molecular modeling provide a framework for understanding the structural basis of these interactions and the observed stereoselectivity of enzymatic reactions.
The metabolic activation of chrysene to its diol epoxide derivatives is catalyzed by cytochrome P450 (CYP) enzymes, particularly isoforms like CYP1A1 and CYP1B1. ontosight.airesearchgate.net These enzymes introduce the epoxide functionality, a critical step in the toxification pathway. ontosight.ai
Conversely, detoxification is primarily mediated by glutathione (B108866) S-transferases (GSTs), which catalyze the conjugation of the diol epoxides with glutathione (GSH), rendering them more water-soluble and facilitating their excretion. nih.govdocumentsdelivered.com Studies have shown that various GST isozymes, including those from the Alpha (GSTA1-1), Mu (GSTM1-1), and Pi (GSTP1-1) classes, exhibit considerable activity towards chrysene diol epoxides, albeit with significant variations in catalytic efficiency and enantioselectivity. nih.govnih.gov
For bay-region syn-diol epoxides, GSTA1-1 shows a preference for the enantiomer with an S-configuration at the benzylic position of the oxirane ring. nih.gov In contrast, GSTP1-1 generally displays a preference for conjugating enantiomers with an R-configuration at the same position. nih.gov The chemically more reactive syn-diastereomers are often better substrates for GSTA1-1 than their anti-counterparts. nih.gov Molecular modeling of diol epoxides within the active sites of GSTA1-1 and GSTP1-1 suggests that the geometry of the active site can accommodate stereoisomers of different sizes, which helps to explain the observed substrate specificities. nih.gov
| GST Isozyme | Substrate Preference (Diastereomer) | Substrate Preference (Enantiomer) | Reference |
|---|---|---|---|
| GSTA1-1 | syn-diastereomers are generally better substrates than anti-diastereomers. | Prefers S-configuration for bay-region syn-diol epoxides. | nih.gov |
| GSTM1-1 | syn-diastereomers of bay-region diol epoxides are more efficiently conjugated than fjord-region analogues. | Variable preference, but often favors R-configuration. | nih.gov |
| GSTP1-1 | Appreciable activity towards both bay- and fjord-region diol epoxides, with a preference for anti-diastereomers in most cases. | Exclusively prefers R-configuration. | nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
